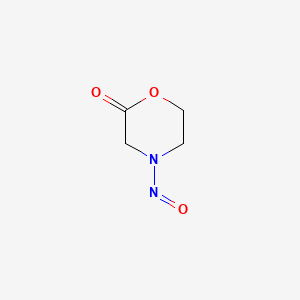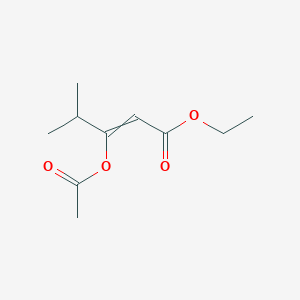
Ethyl 3-(acetyloxy)-4-methylpent-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(acetyloxy)-4-methylpent-2-enoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound is notable for its unique structure, which includes an acetyloxy group and a double bond, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(acetyloxy)-4-methylpent-2-enoate typically involves the esterification of 3-hydroxy-4-methylpent-2-enoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(acetyloxy)-4-methylpent-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester to alcohols or alkanes.
Substitution: The acetyloxy group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halides, amines
Scientific Research Applications
Ethyl 3-(acetyloxy)-4-methylpent-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 3-(acetyloxy)-4-methylpent-2-enoate involves its interaction with specific molecular targets and pathways. The acetyloxy group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. The double bond in the molecule also allows for various addition reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a similar structure but lacks the acetyloxy group and double bond.
Methyl butyrate: Another ester with a pleasant odor, commonly found in fruits.
Ethyl 3-hydroxy-4-methylpent-2-enoate: The precursor to ethyl 3-(acetyloxy)-4-methylpent-2-enoate, differing by the presence of a hydroxyl group instead of an acetyloxy group.
Uniqueness
This compound is unique due to its combination of an acetyloxy group and a double bond, which provides it with distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
67272-02-0 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
ethyl 3-acetyloxy-4-methylpent-2-enoate |
InChI |
InChI=1S/C10H16O4/c1-5-13-10(12)6-9(7(2)3)14-8(4)11/h6-7H,5H2,1-4H3 |
InChI Key |
HOKXJQWBZUGIAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C(C)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


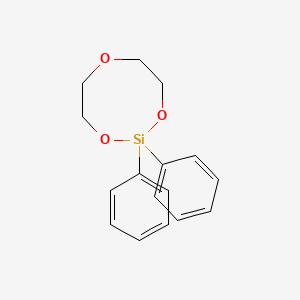


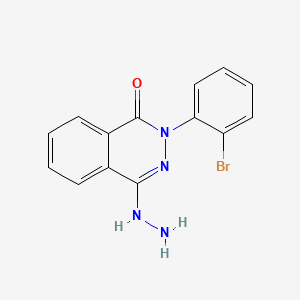
![4-[N-(Chlorocarbonyl)glycyl]-1,2-phenylene diacetate](/img/structure/B14465039.png)
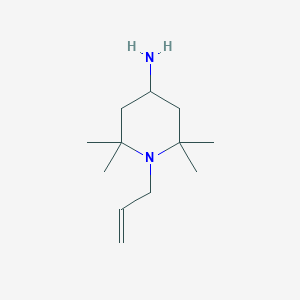

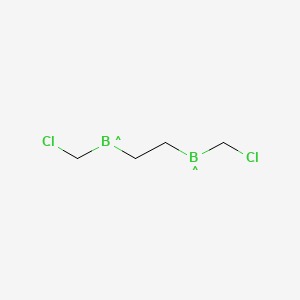
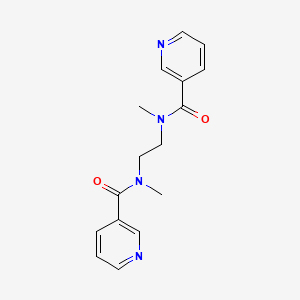

![Benzenesulfonic acid, 2-[[4-[[2-hydroxy-5-[(4-nitro-2-sulfophenyl)amino]phenyl]azo]phenyl]amino]-5-nitro-](/img/structure/B14465063.png)
![1,4-Didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium dibromide](/img/structure/B14465070.png)
